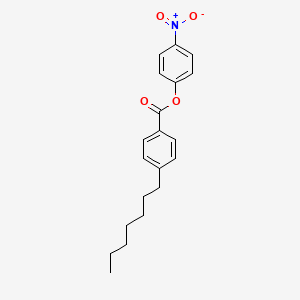
4-Nitrophenyl 4-heptylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 4-heptylbenzoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group and a heptylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 4-heptylbenzoate typically involves the esterification reaction between 4-nitrophenol and 4-heptylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of esterification can be applied. Large-scale production would likely involve continuous flow reactors to ensure efficient mixing and heat transfer, along with the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in 4-Nitrophenyl 4-heptylbenzoate can undergo reduction to form the corresponding amine. Common reducing agents include sodium borohydride (NaBH4) and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 4-heptylbenzoic acid. Acidic hydrolysis typically involves the use of hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Hydrochloric acid (HCl) for acidic hydrolysis, sodium hydroxide (NaOH) for basic hydrolysis.
Major Products Formed:
Reduction: 4-Aminophenyl 4-heptylbenzoate.
Substitution: 4-Nitrophenol and 4-heptylbenzoic acid.
Scientific Research Applications
Chemistry: 4-Nitrophenyl 4-heptylbenzoate is used as a model compound in studies of esterification and hydrolysis reactions. It serves as a substrate in enzymatic assays to investigate the activity of esterases and lipases.
Biology: In biological research, this compound is used to study the interactions between esters and various enzymes. It helps in understanding the mechanisms of enzyme-catalyzed reactions and the specificity of enzyme-substrate interactions.
Medicine: While direct medical applications of this compound are limited, its derivatives and related compounds are explored for potential therapeutic uses, including as prodrugs that release active pharmaceutical ingredients upon enzymatic hydrolysis.
Industry: In the industrial sector, this compound is used in the development of new materials and coatings. Its unique chemical properties make it suitable for applications in polymer chemistry and surface modification.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 4-heptylbenzoate primarily involves its interaction with enzymes that catalyze ester hydrolysis. The nitrophenyl group acts as a leaving group, facilitating the cleavage of the ester bond. This reaction is often catalyzed by esterases and lipases, which target the ester linkage and promote the formation of the corresponding alcohol and acid.
Comparison with Similar Compounds
4-Nitrophenyl acetate: Similar in structure but with an acetate group instead of a heptylbenzoate moiety.
4-Nitrophenyl palmitate: Contains a longer aliphatic chain compared to 4-Nitrophenyl 4-heptylbenzoate.
4-Nitrophenyl chloroformate: Features a chloroformate group instead of a benzoate group.
Uniqueness: this compound is unique due to its specific combination of a nitrophenyl group and a heptylbenzoate moiety. This structure imparts distinct chemical properties, making it suitable for specialized applications in enzymatic studies and material science. Its longer aliphatic chain compared to similar compounds like 4-Nitrophenyl acetate provides different solubility and reactivity characteristics, which can be advantageous in certain research and industrial contexts.
Properties
CAS No. |
80292-12-2 |
|---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(4-nitrophenyl) 4-heptylbenzoate |
InChI |
InChI=1S/C20H23NO4/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)20(22)25-19-14-12-18(13-15-19)21(23)24/h8-15H,2-7H2,1H3 |
InChI Key |
IBDKWNWEKLPRQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


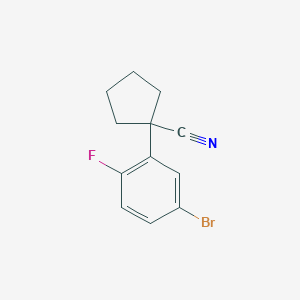
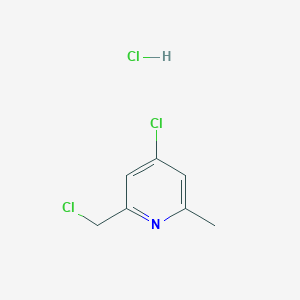
![6-Bromo-8-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11714822.png)
![N-hydroxy-1-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboximidamide](/img/structure/B11714839.png)
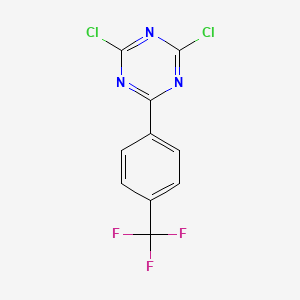

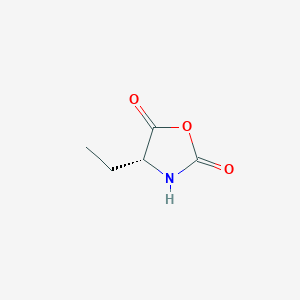
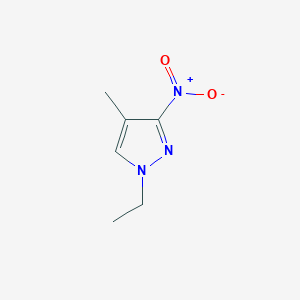
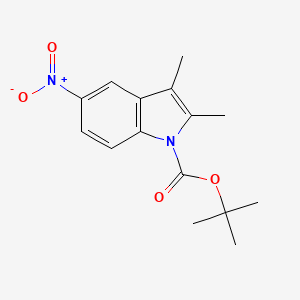
![3-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11714857.png)
![1-benzyl-9H-pyrido[3,4-b]indole](/img/structure/B11714863.png)
![(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole](/img/structure/B11714870.png)
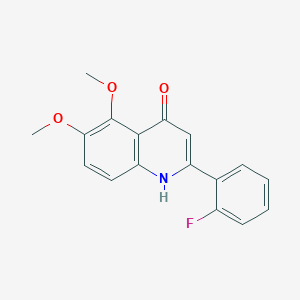
![N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11714872.png)
